![molecular formula C17H19ClN4O2 B2863316 (4-Chlorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone CAS No. 946225-54-3](/img/structure/B2863316.png)
(4-Chlorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone
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Overview
Description
The compound “(4-Chlorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone” is a complex organic molecule that contains several functional groups, including a chlorophenyl group, a methoxy group, a pyrimidine ring, and a piperazine ring .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several functional groups and rings. The exact structure would depend on the specific arrangement and connectivity of these groups .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of a polar methoxy group and a piperazine ring might increase its solubility in polar solvents .Scientific Research Applications
Antimicrobial Activity
Compounds synthesized with similar structures to "(4-Chlorophenyl)(4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl)methanone" have been investigated for their antimicrobial properties. For instance, a study on the synthesis and antimicrobial activity of new pyridine derivatives indicated that these compounds exhibit variable and modest activity against bacterial and fungal strains, highlighting the potential for developing new antimicrobial agents from this chemical scaffold (Patel, Agravat, & Shaikh, 2011).
Anticancer and Antituberculosis Studies
Research into the anticancer and antituberculosis effects of derivatives similar to the compound has shown promising results. A study synthesized and evaluated "(4-Chlorophenyl)(piperazin-1-yl)methanone" derivatives for their in vitro anticancer activity against human breast cancer cell lines and antituberculosis activity, finding significant efficacy in both arenas. This highlights the compound's dual potential in treating both cancerous and bacterial conditions (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antagonist Activities
Further research has elucidated the antagonist properties of closely related compounds, offering insights into their potential application in targeting specific receptors. A study exploring the molecular interaction of an antagonist with the CB1 cannabinoid receptor provided valuable information on the structural and electronic requirements for receptor binding, presenting a pathway for the development of new therapeutic agents targeting the endocannabinoid system (Shim et al., 2002).
Crystal Structure Analysis
The structural analysis of compounds bearing similarity to "this compound" has also been a focus, with studies like the crystal structure analysis of adducts providing insights into their molecular conformation and interactions. Such research is fundamental in understanding the physical properties that contribute to the biological activity of these compounds (Revathi et al., 2015).
Mechanism of Action
Target of Action
Similar compounds have been found to interact withE3 ubiquitin-protein ligase Mdm2 . This protein plays a crucial role in the regulation of the cell cycle and apoptosis, making it a potential target for therapeutic interventions.
Mode of Action
The presence of the piperazine ring and the methoxy group could potentially enhance the binding affinity of the compound to its target .
Biochemical Pathways
Given its potential interaction with e3 ubiquitin-protein ligase mdm2, it may influence pathways related to cell cycle regulation and apoptosis .
Pharmacokinetics
The compound’s metabolism and excretion would likely depend on various factors, including its chemical structure and the individual’s metabolic enzymes .
Result of Action
If it indeed interacts with e3 ubiquitin-protein ligase mdm2, it could potentially influence cell cycle progression and apoptosis, leading to changes in cell proliferation and survival .
properties
IUPAC Name |
(4-chlorophenyl)-[4-(6-methoxy-2-methylpyrimidin-4-yl)piperazin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19ClN4O2/c1-12-19-15(11-16(20-12)24-2)21-7-9-22(10-8-21)17(23)13-3-5-14(18)6-4-13/h3-6,11H,7-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORBVLIZSKBISDC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC(=N1)OC)N2CCN(CC2)C(=O)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19ClN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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